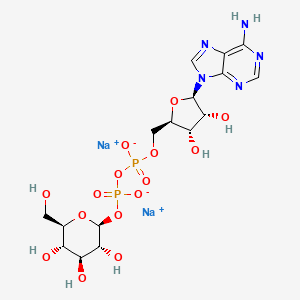
ADP-Glucose (sodium salt)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ADP-Glucose (sodium salt) is a nucleotide sugar that plays a crucial role in the biosynthesis of polysaccharides. It is an immediate precursor used in the synthesis of storage polysaccharides such as starch and glycogen in plants, algae, and certain bacteria . The compound is essential for the production of amylose, amylopectins, and other polysaccharides .
準備方法
Synthetic Routes and Reaction Conditions: ADP-Glucose (sodium salt) is synthesized through the enzymatic reaction catalyzed by ADP-glucose pyrophosphorylase. This enzyme converts glucose-1-phosphate and adenosine triphosphate into ADP-Glucose and inorganic pyrophosphate . The reaction conditions typically involve a buffered solution with a pH range of 7.0 to 8.0, and the presence of divalent metal ions such as magnesium or manganese to stabilize the enzyme activity .
Industrial Production Methods: Industrial production of ADP-Glucose (sodium salt) involves the fermentation of genetically modified microorganisms that overexpress ADP-glucose pyrophosphorylase. The fermentation process is optimized to maximize the yield of ADP-Glucose, which is then purified through a series of chromatographic techniques .
化学反応の分析
Types of Reactions: ADP-Glucose (sodium salt) primarily undergoes glycosylation reactions, where it acts as a glucose donor in the synthesis of polysaccharides . It does not typically undergo oxidation, reduction, or substitution reactions.
Common Reagents and Conditions: The glycosylation reactions involving ADP-Glucose (sodium salt) require the presence of specific enzymes such as starch synthase or glycogen synthase. These reactions occur under physiological conditions, typically at a pH of 7.0 to 8.0 and a temperature range of 25°C to 37°C .
Major Products: The major products formed from the reactions involving ADP-Glucose (sodium salt) are polysaccharides such as amylose, amylopectin, and glycogen .
科学的研究の応用
ADP-Glucose (sodium salt) has a wide range of applications in scientific research:
作用機序
ADP-Glucose (sodium salt) exerts its effects by serving as a glucose donor in the biosynthesis of polysaccharides. The compound interacts with enzymes such as starch synthase and glycogen synthase, facilitating the transfer of glucose units to growing polysaccharide chains . This process is regulated by various metabolites and post-translational modifications of the enzymes involved .
類似化合物との比較
Uridine diphosphate glucose: Another nucleotide sugar involved in the biosynthesis of polysaccharides.
Guanosine diphosphate glucose: Used in the synthesis of polysaccharides in certain bacteria.
Uniqueness: ADP-Glucose (sodium salt) is unique due to its specific role in the biosynthesis of starch and glycogen, which are the primary storage polysaccharides in plants and certain microorganisms . Unlike other nucleotide sugars, ADP-Glucose is specifically recognized by starch synthase and glycogen synthase, making it indispensable for the synthesis of these polysaccharides .
特性
分子式 |
C16H23N5Na2O15P2 |
|---|---|
分子量 |
633.3 g/mol |
IUPAC名 |
disodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate |
InChI |
InChI=1S/C16H25N5O15P2.2Na/c17-13-7-14(19-3-18-13)21(4-20-7)15-11(26)9(24)6(33-15)2-32-37(28,29)36-38(30,31)35-16-12(27)10(25)8(23)5(1-22)34-16;;/h3-6,8-12,15-16,22-27H,1-2H2,(H,28,29)(H,30,31)(H2,17,18,19);;/q;2*+1/p-2/t5-,6-,8-,9-,10+,11-,12-,15-,16+;;/m1../s1 |
InChIキー |
GZBIVALVIPYODS-LNXGRUPOSA-L |
異性体SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)N.[Na+].[Na+] |
正規SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OC4C(C(C(C(O4)CO)O)O)O)O)O)N.[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















